3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one
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Overview
Description
3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that features a quinazolinone core structure with a piperidine substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with piperidine derivatives in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-piperidin-4-yl-1H-indole: This compound features a similar piperidine substituent but has an indole core structure.
2-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole: Another compound with a piperidine substituent, but with a benzimidazole core.
Uniqueness
3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is unique due to its specific quinazolinone core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H19N3O |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethyl)-1,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C14H19N3O/c18-14-16-13-4-2-1-3-12(13)10-17(14)9-11-5-7-15-8-6-11/h1-4,11,15H,5-10H2,(H,16,18) |
InChI Key |
CBXLWGDRNJSRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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